

Physical and chemical properties of Cissetin

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Physical and Chemical Properties of Fisetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, found in a variety of fruits and vegetables such as strawberries, apples, persimmons, and onions.[1] As a polyphenolic compound, fisetin has attracted considerable scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1] Its therapeutic potential is largely attributed to its ability to modulate multiple critical intracellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB cascades.[2][3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of fisetin. It includes a compilation of quantitative data, detailed experimental protocols for property determination and biological activity assessment, and visualizations of key signaling pathways to support research and drug development efforts.

Physicochemical Properties of Fisetin

The chemical structure of fisetin is characterized by a C6-C3-C6 flavonoid backbone with hydroxyl groups located at the 3, 7, 3', and 4' positions. This specific arrangement is fundamental to its biological activity.

Identification and General Properties



Property	Value	Reference(s)
IUPAC Name	2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one	[4]
Synonyms	3,3',4',7-Tetrahydroxyflavone, 5-Deoxyquercetin, C.I. 75620	[4]
Molecular Formula	C15H10O6	[4][5][6]
Molecular Weight	286.24 g/mol	[4][5][6][7]
CAS Number	528-48-3	[5][6]
Appearance	Light yellow to yellow crystalline solid	[5]

Physical and Chemical Characteristics

Property	Value	Reference(s)
Melting Point	>330 °C (decomposes)	[7][8][9]
Density	1.688 g/mL	[8][10]
pKa (Strongest Acidic)	6.32	[9]
pKa (Strongest Basic)	-3.9	[9]
LogP (Octanol-Water)	1.81 - 2.03	[9]

Solubility Data

Fisetin is sparingly soluble in aqueous solutions but shows good solubility in various organic solvents.



Solvent	Solubility	Reference(s)
Water	~0.151 mg/mL; ~10.45 µg/mL	[9][11]
DMSO	~30 mg/mL; up to 100 mM	[9][12][13][14]
DMF	~30 mg/mL	[9][14]
Ethanol	~5 mg/mL; up to 10 mM	[9][12][13][14]
Methanol	Soluble	[7]
Acetone	Soluble	[9]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[14]

Spectral Data

Technique	Data Highlights	Reference(s)
UV-Vis (λmax)	In Methanol: ~362-364 nm, ~250 nm	[14]
In Ethanol: 250, 320, 364 nm	[14]	
¹ H-NMR (400 MHz, DMSO-d ₆)	δ (ppm): 10.73 (s, 1H), 9.49 (s, 1H), 9.26 (s, 1H), 9.03 (s, 1H), 7.90 (d, J=9.6 Hz, 1H), 7.67 (d, J=1.8 Hz, 1H), 7.52 (dd, J=8.5, 2.1 Hz, 1H), 6.91-6.85 (m, 3H)	[15]
¹³ C-NMR (100, 125 MHz, DMSO-d ₆)	δ (ppm): 172.34, 162.63, 156.65, 147.62, 145.41, 137.56, 126.85, 122.86, 120.00, 115.94, 115.31, 115.03, 114.59, 102.19	[15]
Mass Spectrometry (LC-ESI-QTOF)	Precursor Ion [M+H]+: m/z 287.0550. Key Fragment Ions: m/z 241 (loss of HCOOH), m/z 213 (loss of CO from 241).	[4]



Experimental Protocols

This section provides detailed methodologies for the determination of key properties and the assessment of biological activity.

Determination of Physicochemical Properties

Protocol 2.1.1: Melting Point Determination (Capillary Method) This protocol outlines the standard procedure for determining the melting point of a crystalline solid like fisetin.[16]

- Sample Preparation: Finely powder a dry sample of fisetin. Pack the powdered fisetin into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
- Heating: Begin heating the block. A rapid heating rate can be used to approximate the
 melting point. For an accurate reading, repeat the measurement with a fresh sample, heating
 rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate
 to 1-2 °C per minute.
- Observation and Recording: Record the temperature at which the first drop of liquid appears
 (T1) and the temperature at which the entire sample has completely melted (T2). The melting
 point is reported as the range T1-T2. For pure fisetin, this is expected to be above 330 °C, at
 which point it decomposes.[7][8]

Protocol 2.1.2: Solubility Determination (Shake-Flask Method) This is a standard method to determine the equilibrium solubility of a compound in a given solvent.[17]

- Preparation: Add an excess amount of fisetin solid to a known volume of the desired solvent (e.g., DMSO, Ethanol, Water) in a sealed vial. The excess solid ensures that a saturated solution is formed.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- Quantification: Carefully collect a known volume of the clear supernatant. Determine the
 concentration of fisetin in the supernatant using a validated analytical method, such as UVVis spectrophotometry (measuring absorbance at ~362 nm) or RP-HPLC with a C18 column
 and UV detection.[10]
- Calculation: The solubility is expressed as the concentration of the dissolved fisetin in the solvent (e.g., in mg/mL or mM).

Assessment of Biological Activity

Protocol 2.2.1: Cell Viability - MTT Assay This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.[11]

- Cell Seeding: Seed cancer cells (e.g., A549 human lung cancer cells) into a 96-well plate at a density of 3x10⁴ cells/mL in 100 μL of complete culture medium per well.[5] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare a concentrated stock solution of fisetin (e.g., 100 mM) in DMSO.[10] Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., for A549 cells, a range of 10, 20, 30, and 40 μM is effective).[5] Replace the old medium with 100 μL of the medium containing the fisetin dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubation: Incubate the cells with fisetin for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium. Add 100-150 μL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Foundational & Exploratory





 Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the blank (medium only) wells.

Protocol 2.2.2: Western Blot Analysis of Signaling Proteins This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways following fisetin treatment.

- Cell Treatment and Lysis: Plate cells (e.g., RAW264.7 macrophages or A549 cancer cells)
 and treat with fisetin at desired concentrations and time points. After treatment, wash cells
 with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and
 phosphatase inhibitors.
- Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal loading.
- SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent nonspecific antibody binding.
 - Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p65 NF-κB, anti-p-ERK, or anti-β-actin as a loading control), diluted in blocking buffer according to the manufacturer's recommendation.
 - Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)conjugated secondary antibody that recognizes the primary antibody.
- Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.



Analysis: Quantify the band intensities using densitometry software. Normalize the intensity
of the target protein band to the intensity of the loading control band (e.g., β-actin) to
compare protein levels across different samples.

Protocol 2.2.3: PI3K Kinase Activity Assay This protocol outlines a competitive ELISA-based method to directly measure the inhibitory effect of fisetin on PI3K activity.

Assay Principle: The assay measures the amount of PIP₃ produced from the substrate PIP₂ by PI3K. A PIP₃-binding protein is coated on a microplate. The PIP₃ generated in the kinase reaction competes with a biotinylated-PIP₃ tracer for binding to the plate. The amount of bound tracer is detected with streptavidin-HRP, resulting in a signal that is inversely proportional to PI3K activity.

Kinase Reaction:

- In a microcentrifuge tube, pre-incubate the recombinant PI3K enzyme with various concentrations of fisetin (or a known inhibitor like wortmannin as a positive control) for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding the substrate PIP₂ and ATP in a kinase reaction buffer.
- Incubate for 1 hour at room temperature to allow for the production of PIP₃.

Competitive Binding:

- Stop the kinase reaction by adding EDTA.
- Add the reaction mixture and the biotinylated-PIP₃ tracer to the wells of the PIP₃-binding protein-coated 96-well plate.
- Incubate for 1 hour at room temperature to allow for competitive binding.

Detection:

- Wash the plate to remove unbound reagents.
- Add streptavidin-HRP to each well and incubate for 1 hour.

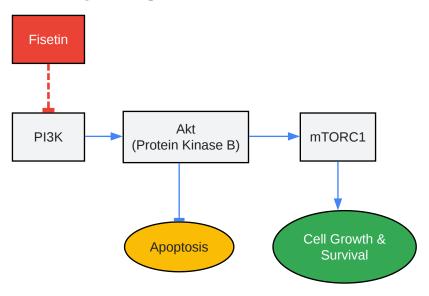


- Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).
- Stop the color development with an acid solution and measure the absorbance at 450 nm.
- Analysis: The signal from fisetin-treated wells is compared to the vehicle control (no inhibitor). A lower signal indicates higher PI3K activity (less tracer bound), while a higher signal indicates inhibition of PI3K activity by fisetin. Calculate the IC₅₀ value for fisetin based on the dose-response curve.

Signaling Pathways and Experimental Workflows

Fisetin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions and a typical experimental workflow.

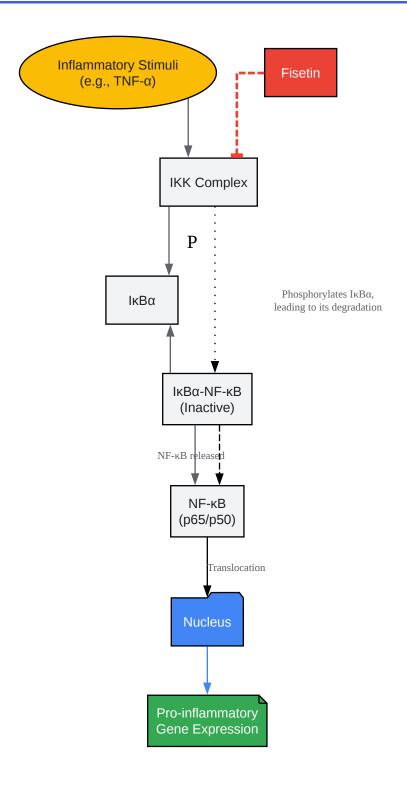
Signaling Pathway Diagrams



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Caption: Fisetin's inhibition of the pro-survival PI3K/Akt/mTOR pathway.

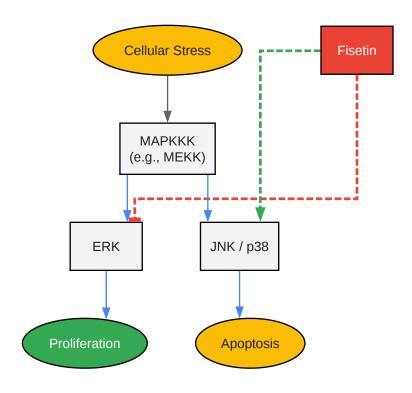




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Caption: Fisetin's inhibition of the NF-kB inflammatory pathway.



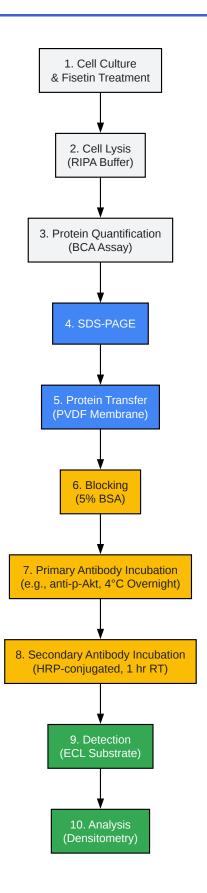


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Caption: Fisetin's differential modulation of MAPK signaling pathways.

Experimental Workflow Diagram





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Caption: A typical experimental workflow for Western Blot analysis.



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References

- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin inhibits the growth and migration in the A549 human lung cancer cell line via the ERK1/2 pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fisetin Attenuates AKT Associated Growth Promoting Events in AflatoxinB1 Induced Hepatocellular Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Fisetin targets phosphatidylinositol-3-kinase and induces apoptosis of human B lymphoma Raji cells - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Physical and chemical properties of Cissetin].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566016#physical-and-chemical-properties-of-cissetin]

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